3-[2-(Trifluoromethyl)phenyl]piperazin-2-one
Overview
Description
3-[2-(Trifluoromethyl)phenyl]piperazin-2-one is a chemical compound with the molecular formula C11H11F3N2O and a molecular weight of 244.22 g/mol . This compound is part of the piperazine family, which is known for its wide range of biological and pharmaceutical activities . The presence of the trifluoromethyl group in its structure enhances its chemical stability and biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Trifluoromethyl)phenyl]piperazin-2-one typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines . Deprotection with PhSH followed by selective intramolecular cyclization yields the desired piperazinone .
Industrial Production Methods
Industrial production methods for piperazine derivatives often involve large-scale cyclization reactions and parallel solid-phase synthesis . These methods are designed to maximize yield and purity while minimizing production costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-[2-(Trifluoromethyl)phenyl]piperazin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3-[2-(Trifluoromethyl)phenyl]piperazin-2-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-[2-(Trifluoromethyl)phenyl]piperazin-2-one involves its interaction with specific molecular targets and pathways. It can act as an agonist or antagonist at various receptor sites, influencing biological processes . The trifluoromethyl group enhances its binding affinity and selectivity for these targets .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylphenylpiperazine: This compound is similar in structure but has different pharmacological properties.
Meta-chlorophenylpiperazine: Another related compound with distinct biological activities.
Uniqueness
3-[2-(Trifluoromethyl)phenyl]piperazin-2-one is unique due to its specific trifluoromethyl substitution, which enhances its chemical stability and biological activity compared to other piperazine derivatives .
Properties
IUPAC Name |
3-[2-(trifluoromethyl)phenyl]piperazin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N2O/c12-11(13,14)8-4-2-1-3-7(8)9-10(17)16-6-5-15-9/h1-4,9,15H,5-6H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNNPWQGMNWCJJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C(N1)C2=CC=CC=C2C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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